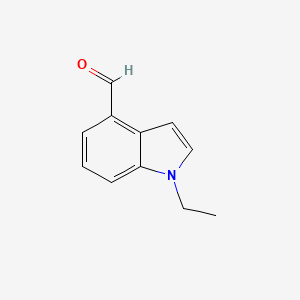

1-ethyl-1H-indole-4-carbaldehyde

説明

The Indole (B1671886) Moiety: A Fundamental Heterocycle in Chemical and Biological Systems

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules with significant biological activities. rsc.orgderpharmachemica.com Its unique electronic structure allows for diverse chemical modifications, making it a versatile template for the design of new therapeutic agents and functional materials. rsc.orgderpharmachemica.com The indole nucleus is a key component in numerous pharmaceuticals, underscoring its importance in medicinal chemistry. chemimpex.com

Significance of Formyl Functionalization in Indole Chemistry

The introduction of a formyl group (-CHO) onto the indole ring, as seen in indole-4-carbaldehydes, provides a crucial handle for a wide range of chemical transformations. researchgate.net This aldehyde functionality can readily participate in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions, making it an invaluable intermediate in the synthesis of more complex indole derivatives. researchgate.net The position of the formyl group on the indole ring also influences the electronic properties and reactivity of the molecule.

Current Research Landscape of 1-Ethyl-1H-indole-4-carbaldehyde and Related Indole Derivatives

While extensive research exists on indole derivatives as a broad class of compounds, the specific focus on this compound is still an emerging area. Much of the current literature provides general methods for the N-alkylation of indoles and the synthesis of indole-4-carbaldehydes. researchgate.netchemimpex.com The ethyl group at the 1-position enhances the lipophilicity of the indole, which can influence its biological interactions and solubility. The primary application of this compound lies in its use as a versatile intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials. chemsrc.comsemanticscholar.org Its unique substitution pattern makes it a valuable building block for creating complex molecular architectures. chemsrc.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed overview of the chemical compound this compound. The subsequent sections will detail its synthesis, physical and spectroscopic properties, and known research applications, adhering strictly to the available scientific data for this specific molecule. The objective is to present a scientifically accurate and thorough resource for researchers interested in this particular indole derivative.

Physicochemical and Spectroscopic Data of this compound

The fundamental properties of this compound are summarized in the following tables. While a complete set of experimentally verified spectroscopic data is not widely published, the available information and data for closely related compounds provide a strong basis for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 894852-86-9 | semanticscholar.org |

| Molecular Formula | C₁₁H₁₁NO | semanticscholar.org |

| Molecular Weight | 173.21 g/mol | chemimpex.com |

| Boiling Point | 327.7 °C at 760 mmHg | chemimpex.com |

| Density | 1.08 g/cm³ | chemimpex.com |

| Appearance | White to brown powder | semanticscholar.org |

Table 2: Spectroscopic Data of this compound (and related compounds for reference)

| Spectrum Type | Data | Source |

| ¹H NMR | The aldehyde proton (CHO) signal is expected near δ 9.95 ppm. | |

| ¹³C NMR | Data for the related compound 1-ethyl-1H-indole-3-carbaldehyde: δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05. | rsc.org |

| Mass Spectrometry | ESI-MS for the related compound 1-ethyl-1H-indole-3-carbaldehyde: [M+H]⁺ 174. | rsc.org |

| Infrared (IR) Spectroscopy | Data for the related compound 1H-indole-3-carbaldehyde: 3380, 2989, 2915, 1638, 1043, 921 cm⁻¹. |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the formylation of the indole ring at the 4-position, followed by the N-alkylation of the indole nitrogen. A common method for the N-ethylation of an indole-4-carbaldehyde precursor involves the use of an ethylating agent in the presence of a base.

A general procedure for the N-alkylation of indoles involves dissolving the indole derivative in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and treating it with a base like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) to deprotonate the indole nitrogen. Subsequently, an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) is added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). After an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography. rsc.org

The precursors for this synthesis are 1H-indole-4-carbaldehyde and an ethyl halide, such as ethyl iodide. semanticscholar.org

Research Applications

The primary role of this compound in contemporary research is that of a key synthetic intermediate. Its structural features make it a valuable component in the construction of more elaborate molecules with potential applications in both medicinal chemistry and materials science.

In pharmaceutical development, indole-based compounds are known for a wide range of biological activities. chemsrc.com The introduction of an ethyl group at the N-1 position and a formyl group at the C-4 position provides a scaffold that can be further modified to create novel drug candidates. chemsrc.com

In the field of materials science, the aromatic and heterocyclic nature of this compound makes it a candidate for the development of organic electronic materials and functional polymers. rsc.org

Structure

2D Structure

特性

IUPAC Name |

1-ethylindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMESIMZUTFUYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589403 | |

| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894852-86-9 | |

| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-ethyl-1H-indole-4-carbaldehyde, providing insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Analysis of the Indole (B1671886) Ring and Ethyl Substituent

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of the indole core, the ethyl group at the N1-position, and the carbaldehyde group at the C4-position.

The aldehyde proton is expected to be the most downfield signal, appearing as a singlet. For this compound, this signal is reported to be near δ 9.95 ppm. The protons of the indole ring typically resonate in the aromatic region (δ 7.0-8.0 ppm). The specific shifts and coupling patterns are influenced by the substitution pattern. For comparison, in the isomeric 1-ethyl-1H-indole-3-carbaldehyde, the aromatic protons appear at δ 8.31 (d, J = 8.2 Hz), 7.75 (s), 7.38 (t, J = 7.5 Hz), 7.34 (m), and 7.31 (d, J = 7.1 Hz) . For this compound, distinct signals for the protons at positions 2, 3, 5, 6, and 7 would be expected, with their multiplicities revealing their coupling relationships.

The ethyl group attached to the indole nitrogen gives rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two methylene protons. In the case of 1-ethyl-1H-indole-3-carbaldehyde, these signals are observed at δ 4.24 (q, J = 7.3 Hz, 2H) and 1.56 (t, J = 7.3 Hz, 3H) respectively . Similar chemical shifts would be anticipated for the 4-carbaldehyde isomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-C=O | ~9.95 | s |

| Indole H | 7.0 - 8.0 | m |

| N-CH₂ | ~4.2 | q |

Note: The predicted values are based on general knowledge of indole NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-200 ppm. For the related 1-ethyl-1H-indole-3-carbaldehyde, this signal appears at δ 184.47 ppm . The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon (-CH2-) being more downfield than the methyl carbon (-CH3). For 1-ethyl-1H-indole-3-carbaldehyde, the indole carbons appear at δ 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, and 109.98 ppm, while the ethyl carbons are at δ 41.89 (-CH2-) and 15.05 (-CH3-) ppm . A similar distribution of chemical shifts is expected for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~185 - 195 |

| Indole C | 100 - 140 |

| N-CH₂ | ~42 |

Note: The predicted values are based on general knowledge of indole NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the methylene and methyl protons of the ethyl group, as well as the coupling between adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the ethyl group and the protonated carbons of the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the ethyl group and the indole nitrogen (H-CH2 to C2 and C7a), and for confirming the position of the aldehyde group by observing correlations from the aldehyde proton to the carbons of the indole ring (e.g., C4, C3, and C5).

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected chemical formula of C₁₁H₁₁NO. The calculated molecular weight for this compound is 173.21 g/mol . HRMS would be able to confirm this with a high degree of precision (typically to four or more decimal places).

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule and can be used to confirm its structure. For this compound, key fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the indole-4-carbaldehyde cation.

Loss of the formyl group: Cleavage of the C4-CHO bond could result in a fragment corresponding to the 1-ethyl-indole cation.

Fragmentation of the indole ring: The stable indole ring can also fragment in characteristic ways, further confirming the core structure.

Analysis of the m/z values of these fragments in the mass spectrum provides strong evidence for the proposed structure of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-ethyl-1H-indole-3-carbaldehyde |

| Indole-4-carbaldehyde |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra offer a molecular fingerprint, allowing for the identification of specific functional groups and providing insights into the molecular structure.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The stretching vibration of the carbonyl group (C=O) of the aldehyde is expected to produce a strong absorption band in the region of 1650-1700 cm⁻¹. The C-N stretching vibrations within the indole ring would likely appear in the 1360-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. The N-H stretching vibration, characteristic of the parent indole, would be absent due to the ethyl substitution on the nitrogen atom. The precise positions of these bands can be influenced by the electronic effects of the substituents on the indole ring. nih.govnih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands corresponding to the vibrational modes of the molecule. The interpretation of Raman spectra, particularly for complex molecules like indole derivatives, often benefits from computational methods like Density Functional Theory (DFT) calculations to accurately assign the observed bands to specific normal modes. nih.gov The analysis of isotope shifts in the Raman spectra of related indole compounds has proven to be a valuable tool for the correct assignment of vibrational modes. nih.gov

Table 1: Predicted Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretching | 1650 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Indole Ring C-N | Stretching | 1360 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugation and electronic structure of the compound.

Indole and its derivatives are known to exhibit characteristic UV absorption spectra. rsc.org The position of the absorption maxima (λmax) is sensitive to the nature and position of substituents on the indole ring. nih.gov For this compound, the presence of the formyl group at the 4-position is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted indole. nih.govrsc.org This is because the aldehyde group is an electron-withdrawing group that can extend the π-conjugation of the indole system. Studies on similar 4-substituted indoles have shown that the electronic transition energy correlates with the electrophilicity of the substituent. nih.govrsc.org For instance, 4-formylindole (B1175567) exhibits a red-shifted absorption spectrum. nih.gov The ethyl group on the nitrogen is not expected to have as significant an impact on the electronic transitions as the formyl group.

The UV-Vis spectrum of this compound would be crucial for quantitative analysis, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for separating the components of a mixture, thereby assessing the purity of a compound and enabling its isolation.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. unifi.it A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The compound would be detected by a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the main peak would be characteristic of the compound, and the presence of any other peaks would indicate impurities. By integrating the peak areas, the percentage purity of the sample can be accurately quantified. HPLC methods can be developed to be compatible with mass spectrometry (LC-MS) for further structural confirmation of the main peak and identification of any impurities. unifi.itbldpharm.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be used to detect and quantify any volatile byproducts or residual starting materials from its synthesis. For instance, if ethyl iodide was used in the synthesis, GC could be used to ensure its complete removal from the final product. chemsrc.com The compound would be injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The Kovats retention index, a measure of retention time, has been reported for the parent compound, indole-4-carboxaldehyde (B46140), on a semi-standard non-polar column, providing a reference point for method development. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. rsc.orgnih.govrsc.org A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a mixture of nonpolar and polar solvents, such as petroleum ether and ethyl acetate, would likely be used as the eluent. rsc.org The spots can be visualized under UV light, as indole derivatives are typically UV-active. By comparing the spots of the reaction mixture to those of the starting materials and the desired product, the progress of the reaction can be effectively monitored.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Indole 4 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-ethyl-1H-indole-4-carbaldehyde, DFT studies are instrumental in elucidating its fundamental geometric and electronic properties.

In a typical DFT optimization, the bond lengths, bond angles, and dihedral angles are calculated to find the lowest energy conformation. For an indole (B1671886) carbaldehyde system, the planarity between the aldehyde and the indole ring is critical for its electronic properties.

Table 1: Representative Optimized Geometrical Parameters for an Indole Carbaldehyde Analog Data derived from studies on similar indole structures.

| Parameter | Description | Typical Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å |

| C-C (ring-aldehyde) | Bond length between indole ring and carbaldehyde carbon | ~1.47 Å |

| C-N-C (ethyl) Angle | Bond angle around the nitrogen of the indole ring | ~125° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comfiveable.me The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. fiveable.metandfonline.com A smaller gap suggests that less energy is required to excite an electron, implying higher reactivity. fiveable.me

In studies of the related 1H-Indole-3-carbaldehyde, the HOMO/LUMO energy results indicate that significant charge transfer occurs within the molecule. tandfonline.com This analysis helps identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). youtube.com

Table 2: Representative Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors Conceptual data based on principles of FMO theory applied to indole systems.

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. tandfonline.com |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of localized electron pairs, such as chemical bonds and lone pairs. pku.edu.cn It provides a clear picture of the electron distribution within a molecule. In aromatic systems like the indole ring of this compound, ELF analysis can map the extent of π-electron delocalization.

Studies on 1H-Indole-3-carbaldehyde have utilized ELF diagrams to analyze the relative localization of electrons, which is essential for understanding the aromatic character and reactivity of the indole nucleus. tandfonline.com Similarly, the Local Orbital Localizer (LOL) provides another perspective on electron localization, often complementing ELF analysis to give a more complete picture of chemical bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling

In drug design, MD simulations are often performed on a ligand-protein complex to assess the stability of the binding pose predicted by molecular docking. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to see if the ligand remains stably bound within the target's active site over the simulation period. nih.gov Different force fields, which are sets of parameters used to calculate the potential energy of the system, can be benchmarked to ensure the accuracy of the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indole Carbaldehydes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. biorxiv.org By identifying key molecular descriptors—physicochemical, steric, or electronic properties—QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

Numerous QSAR studies have been conducted on various classes of indole derivatives to predict their efficacy as, for example, monoamine oxidase (MAO) inhibitors or antifungal agents. nih.govnih.gov These models often use descriptors derived from DFT calculations. For instance, a QSAR study on indole derivatives as MAO inhibitors found that both steric and electrostatic fields contributed to the interaction between the inhibitors and the enzymes. nih.gov Another study on the antifungal activity of indole derivatives against Candida albicans developed a model with a high correlation coefficient (R² = 0.7884), linking activity to specific quantum chemical descriptors. nih.govresearchgate.net

Table 3: Examples of QSAR Models for Indole Derivatives

| Study Focus | Key Descriptors | Statistical Parameters | Predicted Activity |

|---|---|---|---|

| MAO-A and MAO-B Inhibition | Steric and Electrostatic Fields (CoMFA) | r² = 0.743 (MAO-A), 0.603 (MAO-B) nih.gov | Enzyme Inhibition |

| Antifungal (C. albicans) | Quantum Descriptors (DFT-based) | R² = 0.7884, Q² = 0.6866 nih.govresearchgate.net | Antifungal Potency |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for hypothesizing the molecular basis of a ligand's activity. ajchem-a.commdpi.com

Indole-based compounds, including indole carbaldehydes, are frequently subjected to molecular docking studies to evaluate their potential as inhibitors of various enzymes. tandfonline.commdpi.com The output of a docking simulation is a binding affinity score, usually in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. ajchem-a.com These studies also reveal specific interactions, such as hydrogen bonds and pi-stacking, between the ligand and the protein's amino acid residues. For example, docking studies of new 3-ethyl-1H-indole derivatives against the COX-2 enzyme predicted strong binding affinities, significantly better than the reference drug. ajchem-a.com

Table 4: Representative Molecular Docking Results of Indole Derivatives Against Various Targets

| Indole Derivative Class | Protein Target | Range of Binding Affinities (kcal/mol) | Reference Drug (Affinity) |

|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | -10.40 to -11.35 ajchem-a.com | Meloxicam (-6.89) ajchem-a.com |

| Indole-based heterocyclic scaffolds | Lanosterol 14α-demethylase | Up to -11.5 nih.gov | Ampicillin (-8.1) nih.gov |

Prediction of Binding Modes and Affinities with Biological Targets

While specific molecular docking studies for this compound are not extensively documented in publicly available research, the principles of computational chemistry allow for the prediction of its potential binding behaviors. Such predictions are informed by studies on structurally similar indole derivatives.

Molecular docking simulations are a powerful tool for predicting the preferred orientation of a ligand when bound to a target protein. These simulations can provide insights into the binding affinity, which is often expressed as a docking score or binding energy. For instance, molecular docking studies on other indole derivatives have successfully predicted their binding to various enzymes, including those involved in inflammation and microbial growth. researchgate.netnih.gov

The binding mode of this compound would likely be governed by a combination of interactions:

Hydrogen Bonding: The carbaldehyde group's oxygen atom can act as a hydrogen bond acceptor, while the indole N-H (in the parent indole) is replaced by an ethyl group, precluding it from acting as a hydrogen bond donor.

Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring of the indole core can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Pi-Pi Stacking: The aromatic indole ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The following table illustrates a hypothetical binding interaction profile for this compound with a generic protein active site, based on common interactions observed for similar molecules.

Table 1: Predicted Interaction Profile of this compound

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | Carbaldehyde Oxygen | Serine, Threonine, Tyrosine, Lysine |

| Hydrophobic | Ethyl Group, Indole Ring | Valine, Leucine, Isoleucine, Alanine |

| Pi-Pi Stacking | Indole Aromatic System | Phenylalanine, Tyrosine, Tryptophan |

It is important to note that the actual binding mode and affinity would be highly dependent on the specific topology and chemical environment of the target protein's active site.

Investigation of Inhibitory Activity against Specific Disease-Related Proteins (e.g., RAS in lung cancer)

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth and proliferation. Mutations in RAS genes are among the most common drivers of human cancers, including lung cancer. The development of RAS inhibitors has been a long-standing challenge in oncology due to the protein's smooth surface and high affinity for GTP.

Currently, there is no specific research available that details the inhibitory activity of this compound against RAS proteins. However, the indole scaffold has been explored for the development of various kinase inhibitors, some of which are relevant to RAS signaling pathways.

Computational approaches could be instrumental in exploring the potential of this compound as a RAS inhibitor. A typical workflow would involve:

Homology Modeling: If the crystal structure of a specific RAS mutant is unavailable, a homology model can be built based on the known structures of related proteins.

Molecular Docking: The compound would be docked into the binding sites of the RAS protein, particularly the nucleotide-binding pocket or allosteric sites.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time and to refine the binding pose.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

The following table presents a hypothetical in silico analysis of this compound against a RAS protein target.

Table 2: Hypothetical In Silico Analysis of this compound against a RAS Target

| Computational Method | Predicted Outcome |

| Molecular Docking Score | Could indicate favorable binding, likely within a known ligand-binding pocket. |

| Key Interacting Residues | Might involve residues crucial for GTP binding or those in a known allosteric pocket. |

| Stability in MD Simulations | The root-mean-square deviation (RMSD) of the complex would indicate the stability of the binding. |

| Predicted Binding Affinity | Free energy calculations would provide a quantitative estimate of how strongly the compound binds to the target. |

While this information is theoretical, it underscores the potential of computational chemistry to guide the experimental validation of this compound as a potential therapeutic agent. Future research, combining both computational and experimental approaches, is necessary to fully elucidate the biological activity of this intriguing molecule.

Applications and Future Research Directions

Development of Novel Therapeutic Agents Based on the 1-Ethyl-1H-indole-4-carbaldehyde Scaffold

The unique structure of this compound, which combines an indole (B1671886) framework with an aldehyde functional group, makes it a valuable intermediate in the creation of new pharmaceuticals. chemimpex.com The indole core is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological properties, including anti-cancer, anti-inflammatory, anti-HIV, and antimicrobial activities. rsc.orgresearchgate.net

The presence of the ethyl group at the N-1 position and the carbaldehyde group at the C-4 position offers specific steric and electronic properties that can be exploited for designing new therapeutic agents. Researchers utilize this compound as a building block to synthesize more complex, biologically active molecules aimed at various disease targets. chemimpex.com The ability of the aldehyde group to undergo various chemical transformations allows for the construction of diverse molecular architectures with potential therapeutic benefits. chemimpex.com

Design and Synthesis of Derivatives with Enhanced Bioactivity and Selectivity

A key area of research is the design and synthesis of derivatives of this compound to enhance their biological activity and selectivity for specific targets. The aldehyde functional group is particularly reactive and can participate in a variety of chemical reactions, such as condensations, oxidations, and reductions, to yield a diverse library of derivatives. For instance, it can serve as a reactant in the Biginelli reaction or in the synthesis of Schiff bases, leading to compounds with potential antitumor or antibacterial properties. sigmaaldrich.com

The synthesis of indole derivatives is a very active field of research. rsc.org For example, modifications at the aldehyde group can lead to the formation of quinazolinones, a class of compounds with reported antibacterial and antiproliferative activities. nih.gov The ethyl group on the indole nitrogen also influences the molecule's properties, potentially enhancing its solubility and modifying its interaction with biological targets. chemimpex.com The goal is to create derivatives that are not only potent but also highly selective, thereby minimizing off-target effects.

Exploration of Structure-Activity Relationships for Lead Optimization

Once a series of derivatives from the this compound scaffold is synthesized, the next critical step is to explore their structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. By systematically altering different parts of the molecule—such as modifying the substituents on the indole ring or transforming the aldehyde group—and evaluating the biological effects of these changes, researchers can identify the key structural motifs responsible for the desired therapeutic action. frontiersin.org

This process allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. For example, SAR studies could reveal that a particular type of substituent at a specific position on the indole ring leads to a significant increase in anticancer activity. This knowledge is then used to guide the synthesis of second-generation compounds, leading to the optimization of the initial lead compound.

Investigation of Pharmacokinetics and Pharmacodynamics of Active Derivatives

For any promising derivative to advance as a potential drug candidate, a thorough investigation of its pharmacokinetic and pharmacodynamic properties is essential. Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics describes how the drug affects the body.

Future research will need to focus on in vitro and in vivo studies to determine the ADME profile of active derivatives of this compound. This includes assessing their stability in biological fluids, their ability to cross cell membranes, and how they are metabolized by the body. Computational tools can also be employed to predict these properties early in the drug discovery process. frontiersin.org Understanding the pharmacokinetics and pharmacodynamics is crucial for determining the appropriate administration route and for ensuring that the compound can reach its target in sufficient concentrations to be effective without causing undue toxicity.

Potential in Materials Science and Organic Electronics

Beyond its applications in medicinal chemistry, this compound and its derivatives also hold potential in the field of materials science. chemimpex.com The unique chemical and electronic properties of the indole ring make it an attractive component for the development of advanced materials. chemimpex.comchemimpex.com

Derivatives of this compound can be used in the formulation of specialized polymers and coatings, where their structural characteristics can enhance material performance and durability. chemimpex.comchemimpex.com Furthermore, indole-based compounds are being explored for their applications in organic electronics and nanotechnology. chemimpex.com The photophysical properties of some indole derivatives, such as their ability to fluoresce, make them suitable for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs). chemimpex.comnih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery heavily relies on the integration of computational and experimental methods to accelerate the identification and optimization of new therapeutic agents. frontiersin.org In the context of this compound, computational approaches such as molecular docking and virtual screening can be used to explore how its derivatives might interact with specific biological targets. These methods allow researchers to screen large virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and experimental testing. frontiersin.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. frontiersin.org This synergy between computational predictions and experimental validation creates a more efficient and targeted approach to drug discovery, saving time and resources in the search for novel drugs based on the this compound scaffold.

Addressing Challenges and Opportunities in Indole Chemistry Research

While the indole scaffold offers immense opportunities, there are also challenges in indole chemistry that need to be addressed. One of the main challenges is achieving regioselectivity in the synthesis of substituted indoles, meaning the ability to introduce chemical groups at specific positions on the indole ring without affecting other positions. youtube.com Developing new and efficient synthetic methods to overcome these selectivity issues is an ongoing area of research. nih.gov

Despite these challenges, the opportunities are vast. The wide range of biological activities associated with indole derivatives suggests that the therapeutic potential of this class of compounds is far from fully explored. rsc.org Continued research into the synthesis and biological evaluation of novel derivatives, such as those from this compound, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for characterizing 1-ethyl-1H-indole-4-carbaldehyde, and how should data discrepancies be addressed?

- Methodological Answer : Use - and -NMR to confirm the ethyl substitution at the indole nitrogen and the aldehyde group at position 4. Infrared (IR) spectroscopy can validate the carbonyl stretch (~1700 cm). Discrepancies in peak splitting (e.g., due to rotational isomers or solvent effects) should be resolved by comparing data across solvents (DMSO-d, CDCl) and referencing analogous compounds like 1-methyl-1H-indole-5-carbaldehyde . Mass spectrometry (MS) further confirms molecular weight.

Q. What synthetic routes are most effective for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : Vilsmeier-Haack formylation of 1-ethylindole is a common route. Optimize by varying reaction time (12–24 hours), temperature (0–25°C), and stoichiometry of POCl/DMF. Monitor intermediates via TLC and compare with protocols for 1-methylindole derivatives . Purification via column chromatography (hexane/ethyl acetate gradient) typically yields >80% purity. For reproducibility, document solvent batches and catalyst sources meticulously .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS. Use ANOVA to assess significant differences in degradation rates, ensuring triplicate trials and error bars for statistical rigor .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve anisotropic displacement parameter contradictions in the crystal structure of this compound?

- Methodological Answer : Refine the structure using SHELXL’s restraints for anisotropic displacement ellipsoids. If thermal motion discrepancies arise (e.g., in the ethyl group), apply similarity restraints (SIMU/DELU) and validate via residual density maps. Cross-check with ORTEP for Windows to visualize ellipsoid orientations and identify over-constrained regions .

Q. What computational strategies are recommended to model the electronic properties of this compound, particularly its frontier molecular orbitals?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze HOMO-LUMO gaps and electrostatic potential surfaces. Compare results with experimental UV-Vis spectra. Use PubChem’s InChI data for analogous carbaldehydes (e.g., 2-ethyloxane-4-carbaldehyde) to validate computational parameters .

Q. How can researchers mechanistically investigate the electrophilic substitution reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Design kinetic studies under Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids). Track regioselectivity via -NMR and DFT-based transition-state modeling. Compare with methyl-substituted indole derivatives to isolate steric/electronic effects of the ethyl group .

Methodological & Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing variations in reaction yields across multiple synthetic batches?

- Methodological Answer : Apply one-way ANOVA to assess batch-to-batch variability, followed by Tukey’s HSD post-hoc test for pairwise comparisons. Use standard deviation error bars in yield plots and report confidence intervals (95%). For non-normal distributions, employ Kruskal-Wallis tests .

Q. How should crystallographic data be presented to ensure reproducibility and compliance with IUCr standards?

- Methodological Answer : Deposit CIF files in the Cambridge Structural Database (CSD). Include SHELXL refinement parameters (R-factors, goodness-of-fit), ORTEP diagrams with 50% probability ellipsoids, and tables for bond lengths/angles. Reference SHELX-97 guidelines for formatting .

Q. What protocols ensure rigorous documentation of synthetic procedures for peer-reviewed publication?

- Methodological Answer : Detail solvent purification methods (e.g., distillation over CaH), catalyst activation steps, and inert atmosphere techniques (Schlenk line/glovebox). Provide CAS numbers, purity grades, and supplier information for all reagents, following ICMJE standards .

Contradiction Resolution & Best Practices

- Data Discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature on 1-methylindole analogs .

- Crystallographic Ambiguities : Use WinGX to merge equivalent reflections and re-refine problematic structures with SHELXL’s TWIN/BASF commands for twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。